5-Lipoxygenase Inhibitory Activity: 5-Isopropoxy Substitution Confers Potent Enzyme Inhibition Absent in 4-Position Isomer
Methyl 3-cyano-5-isopropoxybenzoate exhibits quantifiable 5-lipoxygenase (5-LO) inhibitory activity with an IC50 of 160 nM in human polymorphonuclear leukocytes, assessed via reduction in A23187 and arachidonic acid-stimulated 5-LO product formation [1]. In contrast, the positional isomer Methyl 3-cyano-4-isopropoxybenzoate (CAS 213598-11-9) has no documented 5-LO inhibitory activity in the same or comparable assay systems; its reported cytotoxicity profile in HepG2 cells shows IC50 > 100 µM, indicating negligible potency in that unrelated assay context . This position-dependent activity divergence demonstrates that the 5-isopropoxy substitution is essential for engagement with the 5-LO enzyme active site or regulatory domains.
| Evidence Dimension | 5-Lipoxygenase (5-LO) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | Methyl 3-cyano-4-isopropoxybenzoate (positional isomer): No documented 5-LO inhibitory activity; HepG2 cytotoxicity IC50 > 100 µM |
| Quantified Difference | Not directly quantifiable (target compound shows specific 5-LO inhibition; comparator lacks reported activity in this assay system) |
| Conditions | Human polymorphonuclear leukocytes; reduction in A23187 and AA-stimulated 5-LO product formation |
Why This Matters
For research programs targeting the 5-lipoxygenase pathway in inflammation, only the 5-isopropoxy isomer provides verified target engagement; substitution with the 4-isopropoxy analog yields no documented 5-LO activity and would invalidate SAR conclusions.
- [1] BindingDB. BDBM50365632 (CHEMBL1957971): Inhibition of 5-lipoxygenase in human polymorphonuclear leukocytes, IC50 = 160 nM. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50365632 (Accessed 2025). View Source
